5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[(3-METHOXYPROPYL)AMINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a heterocyclic compound that features a pyrimidine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-METHOXYPROPYL)AMINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the reaction of 3-methoxypropylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. These studies can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-{[(3-METHOXYPROPYL)AMINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **5-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLENE)-1-(2,5-DIMETHOXYPHENYL)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
- **5-((5-(3-NITRO-PH)-2-FURYL)METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Uniqueness
Compared to similar compounds, 5-{[(3-METHOXYPROPYL)AMINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, for example, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.
Properties
Molecular Formula |
C9H13N3O3S |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
6-hydroxy-5-(3-methoxypropyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O3S/c1-15-4-2-3-10-5-6-7(13)11-9(16)12-8(6)14/h5H,2-4H2,1H3,(H3,11,12,13,14,16) |
InChI Key |
HCLZUPYEIGPRPH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN=CC1=C(NC(=S)NC1=O)O |
Origin of Product |
United States |
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